1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-6-5-8-9(11)3-2-4-10(8)12(14)15/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMKSWOOCBYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the nitration of 2,3-dihydro-1H-indole followed by acylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-indole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Condensation Reactions
The ethanone group readily participates in nucleophilic condensation reactions. Key findings include:
Example reaction with 4-aminophenyl derivatives:
text1-(4-Nitroindolin-1-yl)ethanone + 4-nitroacetophenone → 1-(1H-indol-1-yl)-2-((4-((1-(4-nitrophenyl)ethylidene)amino)phenyl)amino)ethanone [7]
Nucleophilic Additions
The ketone undergoes nucleophilic attacks at the carbonyl carbon:
Documented pathways:
-
Michael Addition :
-
Amine Additions :
Nitro Group Reduction
Though not directly documented for this compound, analogous indole derivatives show:
-
Catalytic Hydrogenation :
Methoxyalkylation
Derivative synthesis observed in related compounds:
text2-methoxy-1-(4-nitroindolin-1-yl)ethanone → Forms via Williamson ether synthesis (K₂CO₃, DMF, 60°C) [5][9]
Multi-Component Reactions (MCRs)
This compound's dual reactivity enables participation in complex MCRs:
Reaction mechanism involves:
-
Knoevenagel condensation (aldehyde activation)
-
Iminium ion formation (amine interaction)
Stability Considerations
Critical reaction parameters from experimental data:
Scientific Research Applications
1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound belonging to the indole family, known for its diverse biological activities. It features a nitro group and an ethanone functional group, which contribute to its potential applications in medicinal chemistry. Indole derivatives are widely studied for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Key Chemical Properties
- Molecular Formula:
- Molecular Weight: Approximately 206.24 g/mol
Synthesis
The synthesis of this compound can be achieved through multi-step reactions. Controlling reaction conditions such as temperature, time, and solvent choice is crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and characterize the final product.
Potential Applications
This compound has potential applications in various scientific fields:
- Medicinal Chemistry: Due to the therapeutic benefits of Indole derivatives across multiple domains.
- Interaction with biological targets: Enzymes or receptors. Indole derivatives modulate various biochemical pathways. Data supporting these mechanisms often come from in vitro studies demonstrating their effects on cell lines or animal models.
Chemical Reactions
Mechanism of Action
The mechanism of action of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring can also interact with specific receptors or enzymes, modulating their activity and resulting in various pharmacological effects[4][4].
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
The following table summarizes key analogs of 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, highlighting structural differences and their implications:
Key Differences in Physicochemical Properties
- Nitro vs. Halogen Substituents: The nitro group (NO₂) at the 4-position in the target compound imparts strong electron-withdrawing effects, reducing electron density on the indole ring compared to halogenated analogs (e.g., 6-iodo or 6-fluoro derivatives). This increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
- Positional Isomerism : The 4-nitro and 5-nitro isomers exhibit distinct electronic profiles. The 4-nitro derivative likely has a more planar structure due to conjugation with the indole ring, whereas the 5-nitro isomer may experience steric hindrance, affecting binding affinity in biological systems .
Biological Activity
1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 4-nitroindolin-2-one, is a compound with significant biological activity. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activities based on diverse research findings, including case studies and experimental data.
- Chemical Formula : CHNO
- Molecular Weight : 206.20 g/mol
- CAS Number : 84807-25-0
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds related to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines. A study reported that certain indole-based compounds had IC values ranging from 5 to 15 µM against human cancer cell lines, suggesting potent cytotoxic activity .
Antibacterial Properties
The compound has also demonstrated antibacterial activity against several strains of bacteria. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL . This suggests potential use in developing new antibacterial agents.
Anti-inflammatory Effects
Inflammation-related conditions can benefit from compounds like this compound. Experimental models have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This anti-inflammatory effect could be harnessed for therapeutic applications in diseases characterized by chronic inflammation.
Case Study 1: Antitumor Activity
In a study focusing on the synthesis of indole derivatives, researchers synthesized a series of compounds based on the indole structure. Among these, one derivative exhibited significant antitumor activity with an IC value of 8 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antibacterial Activity
A comparative study evaluated the antibacterial effects of several indole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a promising MIC of 100 µg/mL against S. aureus, indicating its potential as a lead compound for further development into an antibacterial agent .
Research Findings Summary
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, and what key intermediates are involved?
Answer:
The synthesis typically involves nitration of 2,3-dihydro-1H-indole followed by acetylation. Key steps include:
- Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position, yielding 4-nitro-2,3-dihydro-1H-indole. Monitor regioselectivity via [¹H NMR]( ) (aromatic proton splitting patterns) .
- Acetylation : Treat the intermediate with acetyl chloride in pyridine to install the ethanone moiety. Purify via silica gel chromatography (ethyl acetate/hexane) to remove byproducts like over-acetylated derivatives .
Intermediate characterization should include mass spectrometry (e.g., ESI-MS) to confirm molecular weight .
Basic: Which spectroscopic techniques are most effective for characterizing the nitro and acetyl groups in this compound?
Answer:
- FT-IR : Identify the nitro group’s asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and the acetyl C=O stretch (~1680 cm⁻¹) .
- ¹H/¹³C NMR : The acetyl methyl group appears as a singlet (~2.5 ppm in ¹H NMR, ~200 ppm in ¹³C NMR). Nitro-substituted indoline protons show deshielding (δ 8.0–8.5 ppm) .
- High-resolution MS : Confirm the molecular formula (C₁₀H₁₀N₂O₃) via exact mass analysis .
Advanced: How can competing side reactions during nitration (e.g., di-nitration or ring oxidation) be minimized?
Answer:
- Temperature control : Maintain reaction temperatures below 10°C to suppress over-nitration .
- Electron-withdrawing protection : Temporarily protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group to direct nitration to the 4-position .
- Workup optimization : Quench the reaction with ice-water and extract with dichloromethane to isolate the mono-nitro product before acetylation .
Advanced: What computational methods are suitable for predicting the nitro group’s impact on the compound’s electronic structure and reactivity?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-5 or C-7 positions) influenced by the nitro group .
- HOMO-LUMO analysis : Predict charge-transfer interactions relevant to biological activity or photostability .
- Solvent modeling : Include polarizable continuum models (PCM) to simulate solvent effects on tautomerism .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group reduction or decomposition .
- Moisture control : Use desiccants to avoid hydrolysis of the acetyl group .
- Purity monitoring : Regularly analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .
Advanced: How can researchers resolve contradictions between experimental and computational NMR chemical shifts?
Answer:
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., indoline ring puckering) .
- Solvent standardization : Use DMSO-d6 for consistent hydrogen bonding with the nitro group .
- Hybrid methods : Combine DFT with molecular dynamics to model solvent and temperature effects .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Pharmacophore development : The nitro group enhances binding to nitroreductase enzymes, making it a candidate for prodrug design .
- Structure-activity studies : Modify the acetyl group to explore anti-inflammatory or anticancer activity .
Advanced: What strategies optimize crystallography studies for derivatives of this compound?
Answer:
- Co-crystallization : Use halogenated analogs (e.g., 4-chloro derivatives) to improve crystal packing via halogen bonding .
- Slow evaporation : Grow crystals in ethanol/water (7:3) at 4°C for high-resolution X-ray diffraction .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O) to rationalize packing motifs .
Basic: How does the nitro group influence the compound’s solubility and formulation for biological assays?
Answer:
- Solubility enhancement : Use DMSO as a co-solvent (≤5% v/v in PBS) to dissolve the hydrophobic nitro-indoline core .
- Lipophilicity : Calculate logP values (~1.9) to predict membrane permeability .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Nitro as a directing group : The meta-directing nature of the nitro group favors substitution at C-5 or C-7. Use kinetic studies (UV-Vis monitoring) to confirm reaction pathways .
- Leaving group optimization : Replace the acetyl group with better leaving groups (e.g., triflate) to enhance NAS rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
